molecular formula C63H100N10O15 B12401835 OH-Glu-Val-Cit-PAB-MMAE CAS No. 1895916-23-0

OH-Glu-Val-Cit-PAB-MMAE

Cat. No.: B12401835
CAS No.: 1895916-23-0
M. Wt: 1237.5 g/mol
InChI Key: XKQGZQVGYMIHEK-GJIHENSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OH-Glu-Val-Cit-PAB-MMAE is a compound that consists of a cleavable antibody-drug conjugate linker (OH-Glu-Val-Cit-PAB) and a potent tubulin inhibitor (monomethyl auristatin E). This compound is primarily used in the synthesis of antibody-drug conjugates, which are a class of targeted cancer therapies designed to deliver cytotoxic drugs directly to cancer cells while minimizing damage to healthy cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OH-Glu-Val-Cit-PAB-MMAE involves the conjugation of the cleavable linker (OH-Glu-Val-Cit-PAB) with monomethyl auristatin E. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and large-scale reactors. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

OH-Glu-Val-Cit-PAB-MMAE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Enzymatic Cleavage: Enzymes like cathepsin B are used to cleave the linker in a controlled manner.

    Hydrolysis: Acidic or basic conditions are employed to induce hydrolysis of the compound.

Major Products Formed

The major product formed from the cleavage of this compound is monomethyl auristatin E, which exerts its cytotoxic effects by inhibiting tubulin polymerization .

Mechanism of Action

The mechanism of action of OH-Glu-Val-Cit-PAB-MMAE involves the following steps:

Properties

CAS No.

1895916-23-0

Molecular Formula

C63H100N10O15

Molecular Weight

1237.5 g/mol

IUPAC Name

5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C63H100N10O15/c1-15-39(8)54(47(86-13)34-49(75)73-33-21-25-46(73)56(87-14)40(9)57(79)66-41(10)55(78)43-22-17-16-18-23-43)71(11)61(83)52(37(4)5)70-60(82)53(38(6)7)72(12)63(85)88-35-42-28-30-44(31-29-42)67-58(80)45(24-20-32-65-62(64)84)68-59(81)51(36(2)3)69-48(74)26-19-27-50(76)77/h16-18,22-23,28-31,36-41,45-47,51-56,78H,15,19-21,24-27,32-35H2,1-14H3,(H,66,79)(H,67,80)(H,68,81)(H,69,74)(H,70,82)(H,76,77)(H3,64,65,84)/t39-,40+,41+,45-,46-,47+,51-,52-,53-,54-,55+,56+/m0/s1

InChI Key

XKQGZQVGYMIHEK-GJIHENSZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC(=O)O

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC(=O)O

Origin of Product

United States

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